molecular formula C8H11NO3S B1404934 3-((Furan-2-ylmethyl)sulfonyl)azetidine CAS No. 1706429-23-3

3-((Furan-2-ylmethyl)sulfonyl)azetidine

Cat. No. B1404934
M. Wt: 201.25 g/mol
InChI Key: PAWFIGAVCKDHFU-UHFFFAOYSA-N
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Description

3-((Furan-2-ylmethyl)sulfonyl)azetidine (3-FMSA) is a versatile and powerful compound used in a variety of scientific research applications. It is a small molecule that can be used to modulate the activity of proteins, enzymes, and other macromolecules. 3-FMSA has been used in a wide range of studies, including those related to drug development, molecular biology, and biochemistry.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds incorporating the moiety of 3-((Furan-2-ylmethyl)sulfonyl)azetidine, such as azetidine-2-one derivatives, have been synthesized and evaluated for various biological activities. For instance, azetidine-2-one derivatives showcased potent anti-microbial, antioxidant, analgesic, CNS depressant, and anti-diabetic activities in pharmacological investigations (Sen, De, & Easwari, 2014).

Sulfonamides in Drug Discovery

The sulfonyl moiety, closely related to 3-((Furan-2-ylmethyl)sulfonyl)azetidine, is integral in medicinal chemistry due to its presence in a wide array of therapeutic agents. Sulfonamides, with their diverse structural configurations, have led to the development of new therapeutic agents for treating diseases. Notably, more than 150 FDA-approved sulfur-based drugs are currently available, demonstrating the sulfonyl group's significance in pharmaceutical applications (Zhao et al., 2018).

N-sulfonylamino Azinones and Their Biological Significance

N-sulfonylamino azinones, compounds related to 3-((Furan-2-ylmethyl)sulfonyl)azetidine, exhibit a range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. These compounds are considered privileged heterocycles and hold potential for treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Hydrolytic Degradation and Environmental Impact

The environmental fate and degradation of compounds related to 3-((Furan-2-ylmethyl)sulfonyl)azetidine have been studied, especially in the context of herbicides like azimsulfuron. Understanding the hydrolytic degradation behavior of these compounds under various pH conditions is crucial for assessing their environmental impact and degradation products (Boschin et al., 2007).

properties

IUPAC Name

3-(furan-2-ylmethylsulfonyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c10-13(11,8-4-9-5-8)6-7-2-1-3-12-7/h1-3,8-9H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWFIGAVCKDHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272483
Record name Azetidine, 3-[(2-furanylmethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Furan-2-ylmethyl)sulfonyl)azetidine

CAS RN

1706429-23-3
Record name Azetidine, 3-[(2-furanylmethyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706429-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azetidine, 3-[(2-furanylmethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((Furan-2-ylmethyl)sulfonyl)azetidine
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3-((Furan-2-ylmethyl)sulfonyl)azetidine
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3-((Furan-2-ylmethyl)sulfonyl)azetidine
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3-((Furan-2-ylmethyl)sulfonyl)azetidine
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Reactant of Route 6
3-((Furan-2-ylmethyl)sulfonyl)azetidine

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